molecular formula C11H8BrN5 B2932999 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 896135-73-2

1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2932999
CAS RN: 896135-73-2
M. Wt: 290.124
InChI Key: FDGAKGGKOJTCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . It has been synthesized and evaluated for its anticancer activity against various human tumor cell lines .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . The synthesized compounds were evaluated for their anticancer activity against various human tumor cell lines .


Molecular Structure Analysis

The molecular structure of “1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine” can be represented by the formula C5H5N5 . The molecular weight of this compound is 135.1267 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine” have been studied . The synthesized compounds were evaluated for their anticancer activity against various human tumor cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine” are determined by its molecular structure . The molecular weight of this compound is 135.1267 .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival, and its overexpression or mutation is often associated with various types of cancers .

Mode of Action

1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine interacts with its targets by acting as a bioisostere of adenine , retaining the main interactions of ATP at the kinase domain . This allows the compound to inhibit the kinase activity of CDK2 and EGFR, thereby blocking the downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of CDK2 and EGFR by 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine affects multiple biochemical pathways. The most notable is the cell cycle regulation pathway , where CDK2 inhibition leads to cell cycle arrest . Additionally, the inhibition of EGFR disrupts several downstream signaling pathways, including the PI3K/Akt and MAPK pathways , which are involved in cell proliferation, survival, and angiogenesis .

Result of Action

The molecular and cellular effects of 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine’s action include the induction of cell cycle arrest and the inhibition of cell proliferation and survival . These effects are primarily due to the inhibition of CDK2 and EGFR, leading to disruptions in the cell cycle and multiple signaling pathways .

Future Directions

The future directions for the study of “1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine” could involve further exploration of its anticancer activity and mechanism of action . Additionally, more research could be conducted to optimize its synthesis and evaluate its safety profile.

properties

IUPAC Name

1-(3-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN5/c12-7-2-1-3-8(4-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGAKGGKOJTCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C3=NC=NC(=C3C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

896135-73-2
Record name 1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.